molecular formula C22H27N3O2 B5805762 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B5805762
M. Wt: 365.5 g/mol
InChI Key: KDYQYAHWSPBYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide typically involves the reaction of 4-acetylphenylpiperazine with N-(2-phenylethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of functional groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-18(26)20-7-9-21(10-8-20)25-15-13-24(14-16-25)17-22(27)23-12-11-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYQYAHWSPBYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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